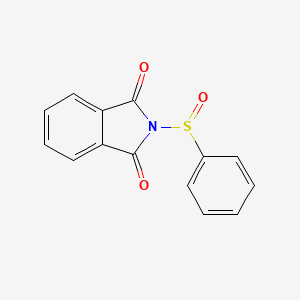
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the efficient assembly of structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve similar strategies, with optimization for large-scale synthesis and cost-effectiveness.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the phenylsulfinyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfinyl group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a fluorophore, it interacts with lipid droplets in cells, emitting fluorescence upon aggregation . In medicinal applications, it may inhibit protein kinases by binding to their ATP-binding sites, thereby blocking their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- can be compared with other isoindole derivatives, such as:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and have shown promise as anticancer agents.
1-Arylisoindoles: These derivatives are synthesized through palladium-catalyzed cascade C-H transformations and are used in various organic synthesis applications. The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(phenylsulfinyl)- lies in its phenylsulfinyl group, which imparts distinct chemical reactivity and fluorescence properties, making it valuable for specific scientific and industrial applications.
Propriétés
Numéro CAS |
40167-15-5 |
|---|---|
Formule moléculaire |
C14H9NO3S |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO3S/c16-13-11-8-4-5-9-12(11)14(17)15(13)19(18)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
JRBVENZNVISJCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


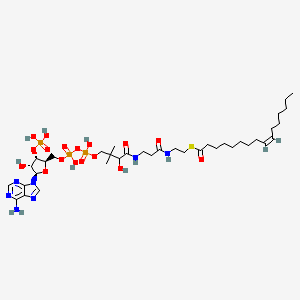
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

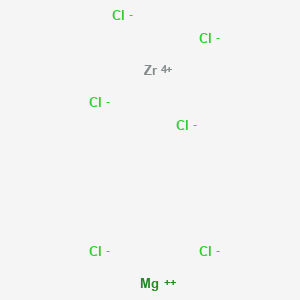
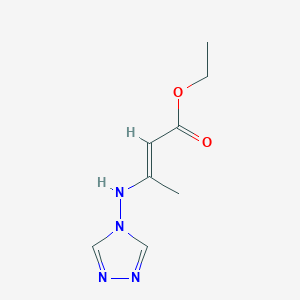
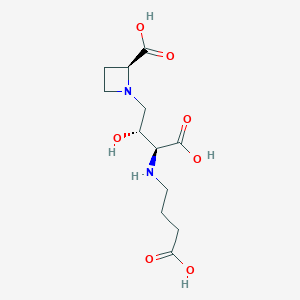
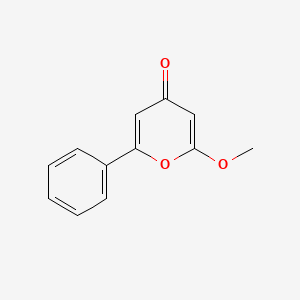
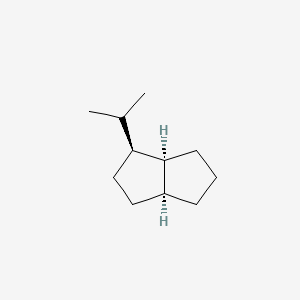
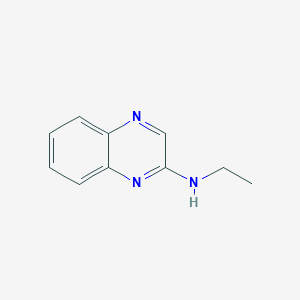
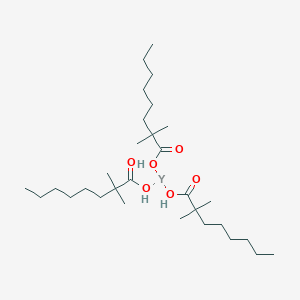
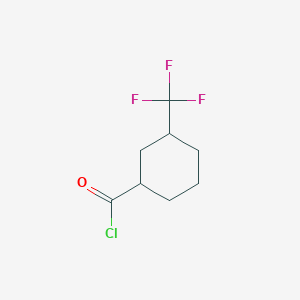
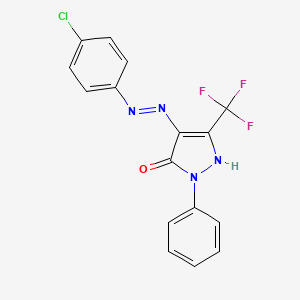
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
